

Introduction: The Prominence of the Aminopyrazole Scaffold

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Compound of Interest

Compound Name: 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B7891468

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The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapies. The introduction of an amino group transforms it into an aminopyrazole, a structure renowned for its role in kinase inhibition.[2]

This guide focuses on **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine**, a specific derivative engineered with key functional groups to enhance its therapeutic potential.

- 5-(4-fluorophenyl) group: The fluorine atom can increase metabolic stability and improve binding affinity to protein targets.[3]
- 4-iodo group: The iodine atom serves as a valuable synthetic handle for further chemical modification through cross-coupling reactions and can participate in halogen bonding, a significant interaction in ligand-protein binding.[4]
- 3-amino group: This exocyclic amine is critical for biological activity, often acting as a key hydrogen bond donor to interact with the "hinge" region of kinase ATP-binding pockets.[2][5]

Together, these features position **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine** as a promising candidate for investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. While a specific CAS number for this exact structure is not readily available in common databases, the properties of the un-iodinated parent compound, 4-(4-Fluorophenyl)-1H-pyrazol-3-amine, provide a useful baseline.[6]

Property	Value / Description	Source / Basis
IUPAC Name	5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine	---
CAS Number	Not available	---
Molecular Formula	C ₉ H ₇ FIN ₃	Calculated
Molecular Weight	303.08 g/mol	Calculated
Appearance	Expected to be a solid, likely off-white to pale yellow powder.	Based on related pyrazoles[7]
Melting Point	Not determined. Likely higher than related non-iodinated pyrazoles.	Inference
Canonical SMILES	<chem>C1=CC(=CC=C1C2=C(C(=NN2)N)I)F</chem>	---
InChI Key	InChIKey=ZJBCWJCFVDEJS S-UHFFFAOYSA-N	Generated

Synthesis and Chemical Reactivity

The synthesis of functionalized pyrazoles is a well-established field in organic chemistry.[3] A plausible and efficient route to **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine** can be

designed based on established protocols for pyrazole formation and subsequent halogenation.

Proposed Synthetic Pathway

A logical synthetic approach involves two primary stages:

- **Formation of the Pyrazole Core:** Construction of the 5-(4-fluorophenyl)-1H-pyrazol-3-amine intermediate. This is typically achieved through the condensation of a β -ketonitrile precursor with hydrazine.
- **Regioselective Iodination:** Introduction of the iodine atom at the C4 position of the pyrazole ring. Direct C-H halogenation of pyrazoles can be achieved using various reagents.[8] A highly regioselective method involves treatment with n-butyllithium (n-BuLi) to generate a lithium pyrazolide, which is then trapped with elemental iodine (I_2).[4]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine

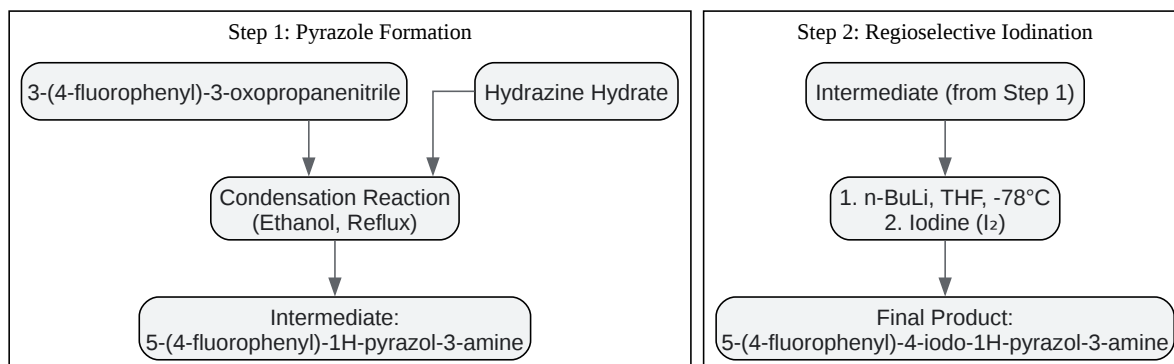
- To a solution of 3-(4-fluorophenyl)-3-oxopropanenitrile in a suitable solvent like ethanol, add hydrazine hydrate.
- Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting crude product, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, by recrystallization or column chromatography.

Step 2: Synthesis of **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine**

- Dissolve the 5-(4-fluorophenyl)-1H-pyrazol-3-amine intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.
- Slowly add a solution of n-BuLi in hexanes dropwise. Stir the mixture at this temperature for 1 hour to ensure complete deprotonation.

- Add a solution of elemental iodine (I_2) in THF dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the final product by silica gel column chromatography to yield **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine**.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Mechanism of Action

While this specific isomer has not been extensively profiled, the broader class of aminopyrazole derivatives are potent modulators of protein kinases, enzymes that play a critical role in cellular signaling.[2][9] Dysregulation of kinase activity is a hallmark of diseases like cancer and chronic inflammatory conditions.

Kinase Inhibition: A Primary Hypothesis

The structural features of **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine** strongly suggest its potential as a Type I kinase inhibitor, competing with ATP for binding in the enzyme's active site.

Causality of Interaction:

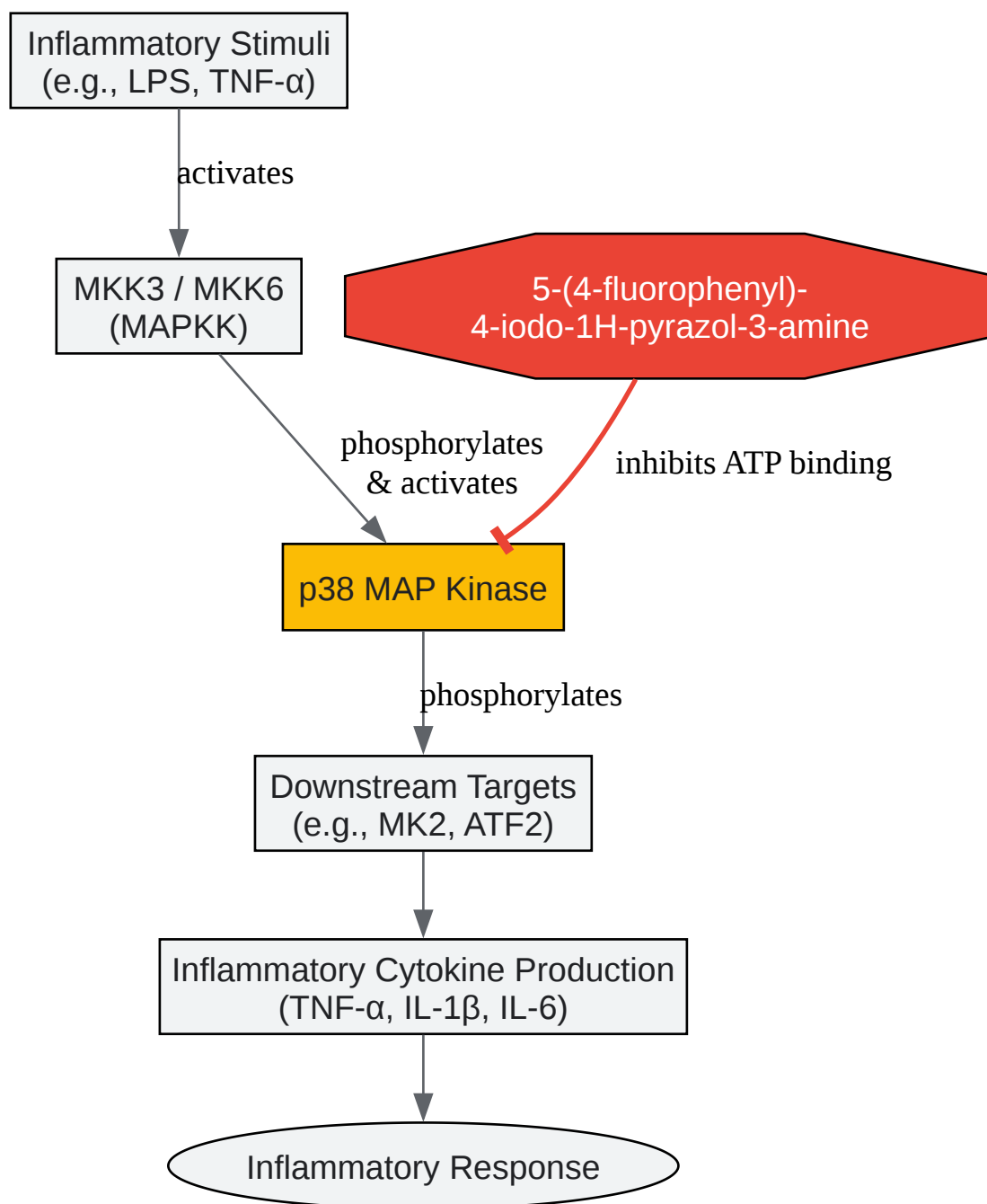
- **Hinge Binding:** The N-1 nitrogen and the exocyclic 3-amino group of the pyrazole core are perfectly positioned to form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region. This interaction is a defining characteristic of many successful kinase inhibitors.[5]
- **Hydrophobic Pockets:** The 5-(4-fluorophenyl) substituent can occupy a nearby hydrophobic pocket, with the fluorine atom potentially increasing binding affinity and modulating physicochemical properties.
- **Selectivity Tuning:** The 4-iodo group projects into the solvent-exposed region or a secondary pocket, offering a vector for further chemical elaboration to improve potency and selectivity against specific kinases.

A related isomer, belonging to the 1-aryl-5-aminopyrazole class, is a highly selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory response.[5] X-ray crystallography of this related series confirmed that the exocyclic amine forms a crucial hydrogen bond with threonine 106 in the p38 α ATP-binding pocket, which contributes to its high selectivity.[5] While the isomeric arrangement of the user's topic compound is different, the fundamental principle of hinge-binding via the amino-pyrazole core remains the most probable mechanism of action.

Potential Target: p38 MAP Kinase Pathway

Given the activity of closely related pyrazole scaffolds, the p38 MAP kinase pathway represents a primary hypothetical target. This pathway is a central regulator of inflammatory cytokine

production.



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Caption: Inhibition of the p38 MAP kinase signaling pathway.

By inhibiting p38 MAP kinase, the compound could block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF- α and various interleukins,

making it a candidate for treating autoimmune and inflammatory diseases.[5]

Applications in Drug Discovery

The primary application for **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine** is as a versatile scaffold and building block in drug discovery programs.[7]

- **Lead Compound for Inflammatory Diseases:** Its potential as a p38 MAP kinase inhibitor makes it an attractive starting point for developing orally bioavailable drugs for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[9]
- **Scaffold for Oncology:** Many kinases are validated targets in oncology. The aminopyrazole core can be adapted to target cancer-relevant kinases like CDKs, Aurora kinases, or others by modifying the substituents at the C4 and C5 positions.[2][3]
- **Fragment-Based Drug Design:** The core molecule can be used in fragment screening campaigns to identify initial hits against novel protein targets.
- **Synthetic Intermediate:** The iodine at the C4 position is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous hazardous chemicals provide a strong basis for safe handling protocols.[10][11]

- **Primary Hazards:** Based on related compounds, **5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine** should be considered harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation or damage.[10] Prolonged or repeated exposure may cause organ damage.
- **Handling Precautions:**
 - Use only in a well-ventilated area, preferably a chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12]
- Avoid breathing dust. Wash hands thoroughly after handling.
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

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